molecular formula C14H20N2O3S B11624642 (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester

(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester

Cat. No.: B11624642
M. Wt: 296.39 g/mol
InChI Key: CYLQZYZMPQQEQL-UHFFFAOYSA-N
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Description

"(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester" is a pyrimidine derivative characterized by a substituted aromatic ring system. Its structure includes:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Hydroxyl group (–OH) at position 4, enabling hydrogen bonding. Methyl group (–CH₃) at position 6, contributing to hydrophobic interactions. Butyl ester (–O–CO–O–C₄H₉) at the acetic acid side chain, enhancing lipophilicity and influencing crystal packing via van der Waals forces.

This compound’s functional groups suggest diverse intermolecular interactions, including hydrogen bonding (via –OH), π-π stacking (pyrimidine ring), and dispersive forces (butyl ester).

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

butyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate

InChI

InChI=1S/C14H20N2O3S/c1-4-6-7-19-12(17)9-11-10(3)15-14(16-13(11)18)20-8-5-2/h5H,2,4,6-9H2,1,3H3,(H,15,16,18)

InChI Key

CYLQZYZMPQQEQL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=C(N=C(NC1=O)SCC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common approaches:

  • Alkylation of Pyrimidine Precursor:
    • Start with a pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine).
    • Allylate the pyrimidine ring using allyl bromide or allyl chloride.
    • Introduce the sulfanyl group (thiol) using a suitable reagent (e.g., sodium sulfide).
    • Finally, esterify the carboxylic acid group with butyl alcohol.
    • Reaction conditions and reagents may vary depending on the specific synthetic pathway.
  • Multistep Synthesis from Simple Building Blocks:
    • Begin with commercially available starting materials (e.g., methyl acetoacetate).
    • Construct the pyrimidine ring through cyclization reactions.
    • Introduce the allylsulfanyl group and hydroxy group sequentially.
    • Complete the synthesis by esterifying the carboxylic acid with butyl alcohol.

Industrial Production

The industrial production of this compound involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.

Chemical Reactions Analysis

Reactivity

The compound can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: Reduction of the carbonyl group or the allylsulfanyl group.

    Substitution: Nucleophilic substitution at the allylsulfanyl or hydroxy position.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Major Products

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Major products include ketones or aldehydes.

    Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reduction of the carbonyl group yields alcohols.

    Substitution: Nucleophiles (e.g., thiols, amines) can replace the allylsulfanyl or hydroxy group.

    Ester Hydrolysis: Acidic or basic hydrolysis yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Agriculture: Used in plant protection or growth regulation.

    Materials Science: May serve as a precursor for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs in the provided evidence are oleanolic acid (OA) butyl ester and glycyrrhetinic acid (GE) derivatives . While OA/GE are triterpenoids, the target compound’s pyrimidine core and substituents create distinct physicochemical profiles:

Feature Target Compound OA Butyl Ester GE Derivatives
Core structure Pyrimidine ring Triterpene skeleton Triterpene skeleton
Key functional groups Allylsulfanyl, –OH, –CH₃, butyl ester –COOH (esterified), –OH, methyl groups –COOH (esterified), ketone, –OH groups
Hydrogen-bond donors 1 (–OH) 1–2 (–OH) 1–2 (–OH)
Hydrophobic moieties Methyl, butyl ester Methyl, butyl ester Methyl, butyl ester
Aromatic/π systems Pyrimidine ring (weak π-π stacking) Non-aromatic Non-aromatic

Intermolecular Interactions and Polymorphism

Studies on OA butyl esters reveal two polymorphic forms: layered structures (dominated by van der Waals forces) and helical chains (stabilized by O–H···O hydrogen bonds) . Computational analyses (CrystalExplorer, PIXEL) show dispersive interactions contribute significantly even in hydrogen-bonded motifs .

For the target compound:

  • The allylsulfanyl group may introduce S···S or S···O interactions absent in OA/GE derivatives.
  • The pyrimidine ring could enable π-π stacking, unlike triterpenoids.
  • The butyl ester likely promotes hydrophobic packing similar to OA esters but with steric variations due to the pyrimidine core.

Thermodynamic Stability

In OA butyl esters, metastable polymorphs rely on hydrogen bonds, while stable forms prioritize dispersive forces . For the target compound:

  • The –OH group may stabilize metastable forms via hydrogen bonds.
  • The bulky pyrimidine core and butyl ester could enhance dispersive interactions in thermodynamically stable phases.

Research Findings and Methodological Insights

While direct studies on the target compound are lacking, methodologies from OA/GE research are applicable:

  • Crystallography : SHELX software could resolve its crystal structure, identifying hydrogen-bonding patterns.
  • Energy calculations : Programs like CrystalExplorer and PIXEL could quantify dispersive vs. hydrogen-bond contributions.
  • Polymorphism screening : Differential scanning calorimetry (DSC) and X-ray diffraction (as used for OA esters ) may reveal polymorphic transitions.

Biological Activity

The compound known as (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester is a derivative of pyrimidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester
  • Molecular Formula : C11_{11}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 254.31 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Aldose Reductase Inhibition : Similar to other pyrimidine derivatives, this compound may exhibit inhibitory effects on aldose reductase (ALR2), an enzyme involved in the polyol pathway linked to diabetic complications. Inhibiting ALR2 can reduce oxidative stress and prevent diabetic complications .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This property is crucial for mitigating oxidative damage in cells .
  • Antimicrobial Activity : Preliminary studies indicate that pyrimidine derivatives can possess antimicrobial properties, potentially making this compound useful in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Aldose Reductase InhibitionReduces oxidative stress and diabetic complications
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacteria

Case Study 1: Aldose Reductase Inhibition

A study conducted on various pyrimidine derivatives demonstrated that compounds similar to (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester exhibited significant inhibition of ALR2 with IC50_{50} values ranging from 0.789 μM to 17.11 μM. This suggests a promising potential for managing diabetic complications through selective inhibition of this enzyme .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant properties were evaluated using DPPH radical scavenging assays. The tested compounds showed varying degrees of efficacy, with some exhibiting over 40% inhibition at low concentrations, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative damage in cells .

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